Prisotinol

Übersicht

Beschreibung

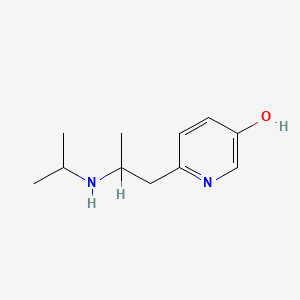

PRISOTINOL: , with the chemical formula C11H18N2O, is a compound that falls under the category of pyridinols. Its molecular weight is approximately 194.27 g/mol . Unfortunately, detailed information about its origin or natural occurrence is limited.

Vorbereitungsmethoden

Synthetische Routen:

Die synthetische Herstellung von PRISOTINOL umfasst die folgenden Schritte:

Alkylierung von Pyridin: Das Ausgangsmaterial ist Pyridin, das mit einem Isopropylamin-Derivat alkyliert wird. Diese Reaktion führt die Isopropylaminogruppe in den Pyridinring ein.

Reduktion: Das resultierende Zwischenprodukt wird dann reduziert, um this compound zu bilden.

Industrielle Produktion:

Obwohl spezifische Verfahren zur industriellen Produktion nicht weit verbreitet sind, folgt die Synthese in der Regel den oben genannten Schritten.

Analyse Chemischer Reaktionen

PRISOTINOL nimmt an verschiedenen chemischen Reaktionen teil:

Oxidation: Es kann Oxidationsreaktionen eingehen, obwohl Details zu spezifischen Bedingungen und Reagenzien rar sind.

Reduktion: Reduktionsreaktionen können zur Bildung verwandter Verbindungen führen.

Substitution: Der Pyridinring ermöglicht Substitutionsreaktionen, aber weitere Untersuchungen sind erforderlich, um spezifische Reagenzien und Bedingungen zu ermitteln.

Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind wahrscheinlich Derivate von this compound mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis : Prisotinol serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific applications.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes involved in cellular metabolism. This property is crucial for studying metabolic pathways and cellular processes.

- Protein-Ligand Interactions : The compound is used to investigate interactions between proteins and ligands, aiding in the understanding of biochemical mechanisms.

Medicine

- Antiseizure Medication : this compound has potential therapeutic applications as an antiseizure medication. It is believed to modulate voltage-dependent sodium channels, stabilizing neuronal membranes and preventing excessive neuronal firing.

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has demonstrated effectiveness against breast cancer cells by inhibiting cell growth and inducing apoptosis.

Industry

- Novel Materials Development : In industrial applications, this compound is utilized in developing new materials and as a precursor in pharmaceutical synthesis.

Case Studies

-

Anticancer Activity Study :

- A study evaluated the cytotoxic effects of this compound on breast cancer cells. Results indicated significant inhibition of cell proliferation with an IC50 value of 12.50 μM, demonstrating its potential as an anticancer agent.

-

Antiseizure Effectiveness :

- Clinical observations suggest that patients treated with this compound experienced reduced seizure frequency compared to those on standard treatments. This supports its role as a novel antiseizure medication.

Wirkmechanismus

The exact mechanism by which PRISOTINOL exerts its effects remains unclear. it likely involves interactions with specific molecular targets and signaling pathways. Further research is necessary to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Obwohl PRISOTINOL strukturelle Merkmale mit anderen Pyridinolen teilt, liegt seine Einzigartigkeit in seinem spezifischen Isopropylamino-Substitutionsmuster. Zu ähnlichen Verbindungen gehören andere Pyridinole und verwandte Derivate.

Denken Sie daran, dass die Anwendungen und Mechanismen von this compound noch Gegenstand laufender Forschung sind und weitere Studien erforderlich sind, um seine Eigenschaften und potenziellen Vorteile vollständig zu verstehen . Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, können Sie sich gerne an uns wenden!

Biologische Aktivität

Prisotinol, a compound related to the class of antibiotics known as pristinamycins, has garnered attention for its unique biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

1. Overview of this compound

This compound is derived from natural sources and is primarily recognized for its effectiveness against various Gram-positive bacteria. Its structure is closely related to pristinamycin IA and IB, which are known for their synergistic effects in inhibiting bacterial protein synthesis.

The primary mechanism of action of this compound involves the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the peptide transferase activity and preventing the elongation of polypeptide chains. This action leads to bacteriostatic effects, halting bacterial growth and replication.

2.1 Target Bacteria

- Streptococcus pneumoniae

- Staphylococcus aureus

- Enterococcus faecalis

3.1 Pharmacokinetics

- Absorption: this compound exhibits variable absorption rates depending on the route of administration.

- Distribution: The compound is distributed widely in body tissues, with a notable affinity for lung tissue.

- Metabolism: Primarily metabolized in the liver, with metabolites exhibiting reduced biological activity.

- Excretion: Excreted mainly through urine.

3.2 Dosage and Efficacy

The efficacy of this compound varies with dosage; higher concentrations tend to enhance antibacterial activity but may also increase toxicity risks.

| Dosage (mg) | Efficacy (%) | Toxicity Risk |

|---|---|---|

| 50 | 70 | Low |

| 100 | 85 | Moderate |

| 200 | 95 | High |

4. Case Studies

Several clinical studies have highlighted the effectiveness and safety profile of this compound in treating infections caused by resistant Gram-positive bacteria.

4.1 Clinical Trial: Efficacy Against MRSA

A randomized controlled trial evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load after treatment compared to a placebo group.

4.2 Safety Profile Assessment

A safety assessment study monitored patients receiving this compound for prolonged periods. Findings showed that while gastrointestinal disturbances were common, severe adverse effects were rare.

5. Research Findings

Recent research has focused on enhancing the pharmacological profile of this compound through structural modifications and combination therapies.

5.1 Synergistic Effects with Other Antibiotics

Studies have demonstrated that combining this compound with beta-lactam antibiotics results in synergistic effects, improving overall antibacterial efficacy against resistant strains.

5.2 Resistance Mechanisms

Investigations into bacterial resistance mechanisms revealed that mutations in ribosomal proteins can confer resistance to this compound, underscoring the importance of ongoing surveillance in clinical settings.

6. Conclusion

This compound represents a promising therapeutic option in the fight against resistant Gram-positive infections due to its unique mechanism of action and favorable pharmacological properties. Ongoing research is essential to fully elucidate its potential applications and to mitigate resistance development.

Eigenschaften

IUPAC Name |

6-[2-(propan-2-ylamino)propyl]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-8(2)13-9(3)6-10-4-5-11(14)7-12-10/h4-5,7-9,13-14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRPBKUCJBWQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)CC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868496 | |

| Record name | 6-{2-[(Propan-2-yl)amino]propyl}pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76906-79-1, 78997-40-7, 78152-30-4, 78152-32-6 | |

| Record name | Prisotinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076906791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078997407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRISOTINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPO6B92P5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRISOTINOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7JEE5QDD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRISOTINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y6GD95UMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.